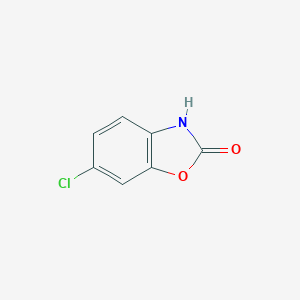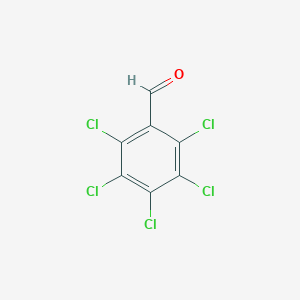
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone is a complex organic compound with the molecular formula C34H31N3 and a molecular weight of 481.63 g/mol . This compound is known for its unique chemical structure, which includes a dibenzylamino group and a diphenylhydrazone moiety. It is primarily used in research and development settings and has various applications in chemistry and related fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone typically involves the condensation of 2-methyl-4-dibenzylaminobenzaldehyde with 1,1-diphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or hydrazines .
Applications De Recherche Scientifique
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is primarily used in research rather than clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, its hydrazone moiety can participate in various chemical reactions, contributing to its overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-dibenzylaminobenzaldehyde: Shares a similar structure but lacks the diphenylhydrazone moiety.
1,1-Diphenylhydrazone: Contains the hydrazone group but lacks the dibenzylamino and benzaldehyde components.
Uniqueness
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other related compounds .
Propriétés
Numéro CAS |
103079-11-4 |
|---|---|
Formule moléculaire |
C34H31N3 |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-[(Z)-(diphenylhydrazinylidene)methyl]-3-methylaniline |
InChI |
InChI=1S/C34H31N3/c1-28-24-34(36(26-29-14-6-2-7-15-29)27-30-16-8-3-9-17-30)23-22-31(28)25-35-37(32-18-10-4-11-19-32)33-20-12-5-13-21-33/h2-25H,26-27H2,1H3/b35-25- |
Clé InChI |
YHSHLDSZGSBCPB-CKWSZQMZSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES isomérique |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)/C=N\N(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















